molecular formula C8H9ClN2O2 B1432055 Ethyl 6-amino-3-chloropyridine-2-carboxylate CAS No. 1445322-60-0

Ethyl 6-amino-3-chloropyridine-2-carboxylate

Cat. No. B1432055
M. Wt: 200.62 g/mol
InChI Key: KHRUQEGBTCKPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-3-chloropyridine-2-carboxylate (ECA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 182-184°C and a boiling point of 305-306°C. ECA is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. It is also used as an intermediate in the synthesis of compounds such as quaternary ammonium salts, imidazole derivatives, and other compounds.

Mechanism Of Action

Ethyl 6-amino-3-chloropyridine-2-carboxylate’s mechanism of action is based on its ability to act as an electrophile. It can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction involves the formation of a covalent bond between the electrophilic carbon atom of Ethyl 6-amino-3-chloropyridine-2-carboxylate and the nucleophilic atom of the other molecule.

Biochemical And Physiological Effects

Ethyl 6-amino-3-chloropyridine-2-carboxylate has been studied for its biochemical and physiological effects. Studies have shown that Ethyl 6-amino-3-chloropyridine-2-carboxylate has the ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, Ethyl 6-amino-3-chloropyridine-2-carboxylate has been shown to have antifungal and antiviral activity, as well as to possess anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

Ethyl 6-amino-3-chloropyridine-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively non-toxic. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, Ethyl 6-amino-3-chloropyridine-2-carboxylate is also limited in its use in laboratory experiments due to its relatively low solubility in water and its relatively low reactivity with other compounds.

Future Directions

Ethyl 6-amino-3-chloropyridine-2-carboxylate has a wide range of potential applications in scientific research. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research could focus on exploring the potential applications of Ethyl 6-amino-3-chloropyridine-2-carboxylate in the synthesis of fluorescent dyes, as well as its use as a reagent in organic synthesis. Finally, further research could focus on exploring the potential of Ethyl 6-amino-3-chloropyridine-2-carboxylate as a catalyst in the synthesis of various compounds.

Scientific Research Applications

Ethyl 6-amino-3-chloropyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of compounds such as quaternary ammonium salts, imidazole derivatives, and other compounds. It has also been used in the synthesis of drugs such as antibiotics, antifungals, and antivirals. In addition, Ethyl 6-amino-3-chloropyridine-2-carboxylate has been used in the synthesis of fluorescent dyes, which are used for imaging and detection in biological research.

properties

IUPAC Name

ethyl 6-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRUQEGBTCKPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-3-chloropyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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